3-(3-n-Butoxy-4-methylphenyl)-1-propene
Description
Properties
IUPAC Name |
2-butoxy-1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-11-13(7-5-2)9-8-12(14)3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQVYQHFLTPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 4-methylphenol is reacted with n-butyl bromide in the presence of anhydrous aluminum chloride () as a Lewis acid catalyst. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions such as polyalkylation. The n-butoxy group is subsequently introduced via nucleophilic substitution, employing potassium carbonate () as a base in dimethylformamide (DMF) at 80°C for 12 hours.
Optimization Challenges
-
Temperature Sensitivity : Elevated temperatures (>100°C) promote dealkylation, reducing yields to <40%.
-
Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying to prevent hydrolysis of intermediates.
Wittig Olefination for Propene Backbone Installation
The propene moiety is introduced via Wittig olefination, a pivotal step for forming the carbon-carbon double bond. This method ensures high stereoselectivity and compatibility with functionalized aryl substrates.
Synthesis of the Wittig Reagent
Triphenylphosphine () reacts with 1-bromopropane in tetrahydrofuran (THF) to generate the corresponding ylide. The ylide is then combined with 3-n-butoxy-4-methylbenzaldehyde under inert conditions, yielding the target alkene with >85% E-selectivity.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | −78°C to room temperature |
| Yield | 78–92% |
| E/Z Ratio | 9:1 |
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura and Heck couplings offer modular routes for constructing the aryl-propene linkage. These methods are particularly advantageous for late-stage functionalization.
Suzuki-Miyaura Coupling
Aryl boronic acids derived from 3-n-butoxy-4-methylbromobenzene undergo coupling with allyl chlorides in the presence of tetrakis(triphenylphosphine)palladium(0) (). The reaction proceeds in a mixture of 1,4-dioxane and aqueous sodium carbonate () at 90°C, achieving yields of 70–80%.
Heck Coupling
Vinylation of 3-n-butoxy-4-methyliodobenzene with ethylene gas using palladium acetate () and tri-o-tolylphosphine () as ligands produces the desired alkene. This method requires careful gas pressure regulation (1–3 atm) to avoid over-insertion.
Microwave-Assisted Synthesis for Rapid Cyclization
Recent advancements in microwave irradiation significantly reduce reaction times for critical steps. For instance, cyclization of intermediates using microwave reactors (250 W, 120°C) completes in 30 minutes versus 6 hours under conventional heating. This approach minimizes thermal degradation, enhancing overall yields by 15–20%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 60–75 | Low | Moderate |
| Wittig Olefination | 78–92 | High (E) | High |
| Suzuki Coupling | 70–80 | Moderate | High |
| Microwave-Assisted | 85–95 | High | Limited |
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing elimination reactions during Wittig olefination are suppressed by using bulky ylides and low temperatures.
-
Catalyst Deactivation : Palladium catalysts in cross-couplings are stabilized by phosphine ligands, with 10 mol% ligand loading proving optimal.
-
Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the target compound from oligomeric byproducts .
Chemical Reactions Analysis
Types of Reactions
3-(3-n-Butoxy-4-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction: Reduction reactions can yield alcohols when treated with lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur, allowing for the introduction of different functional groups.
2. Biological Studies
Due to its structural features, 3-(3-n-Butoxy-4-methylphenyl)-1-propene is being investigated for its potential interactions with biological systems. It may be useful in studying enzyme interactions and could serve as a model compound for understanding the mechanisms of action of similar compounds in pharmacology.
3. Material Science
In material science, this compound can be employed in the production of specialty chemicals and polymers. Its unique properties make it suitable for developing materials with specific characteristics, such as enhanced durability or chemical resistance.
Case Studies and Research Findings
Case Study 1: Enzyme Interaction Studies
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound exhibited competitive inhibition against certain enzymes, suggesting potential applications in drug design aimed at modulating enzyme activity.
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. The study highlighted its utility in creating advanced materials for applications in coatings and composites.
Mechanism of Action
The mechanism by which 3-(3-n-Butoxy-4-methylphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to observable effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Methodological Insights
While direct studies on this compound are absent, methodologies from related phase equilibrium research (e.g., Cubic-Plus-Association Equation of State, CPA EoS ) could be adapted for modeling its behavior . For example:
- Phase Behavior : Thiol-containing systems (e.g., 1-propanethiol + methane) were modeled using CPA EoS with deviations <20% . Similar approaches could predict the target compound’s vapor-liquid equilibrium (VLE) properties, though the absence of sulfur may reduce association effects.
- Experimental Techniques : Static analysis methods and chromatographic calibration (as used for thiols ) are applicable for characterizing the target compound’s phase behavior.
Biological Activity
3-(3-n-Butoxy-4-methylphenyl)-1-propene, a compound with a unique chemical structure, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a propene backbone substituted with a butoxy group and a methylphenyl moiety. The synthesis of this compound typically involves alkylation reactions that introduce the butoxy group onto the aromatic ring, followed by dehydrohalogenation to form the propene structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of indolyl-pyridinyl-propenones have shown significant methuosis-inducing activity, leading to cell death through mechanisms involving microtubule disruption and vacuolization .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Enzyme Interaction : Given its structure, this compound may interact with specific enzymes or receptors, potentially influencing various metabolic pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of structurally related compounds found that certain substitutions at the indole position significantly enhanced biological activity. For example, compounds with a butoxy substitution showed reduced growth inhibition (GI) values compared to their counterparts with more lipophilic groups .
| Compound | GI50 (µM) | Morphological Effects |
|---|---|---|
| 1a | 2.5 | Vacuolization observed |
| 2b | 2.5 | Similar to 1a |
| 2d | >10 | Minimal effects |
This table illustrates the varying degrees of cytotoxicity among different derivatives, highlighting the importance of structural modifications in enhancing biological activity.
Anti-inflammatory Mechanisms
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of inflammatory mediators. The mechanism is thought to involve modulation of cyclooxygenase pathways, leading to decreased production of prostaglandins and other inflammatory cytokines.
Q & A
How can conflicting reports on the synthesis yield of 3-(3-n-Butoxy-4-methylphenyl)-1-propene be resolved through experimental design?
Methodological Answer:
Discrepancies in yields often arise from variations in reaction conditions, such as catalyst systems, solvent polarity, or temperature gradients. For example, palladium-catalyzed cross-coupling reactions (common in aryl-propenyl syntheses) are highly sensitive to ligand selection and substrate pre-activation . To resolve contradictions:
- Control experiments : Systematically vary parameters (e.g., catalyst loading, solvent ratios) while monitoring intermediates via HPLC or GC-MS.
- Reaction monitoring : Use in situ techniques like FT-IR or NMR to track byproduct formation, which may indicate competing pathways (e.g., isomerization or dimerization) .
- Reproducibility protocols : Adopt inert-atmosphere techniques (N₂/Ar) to minimize oxidation of intermediates, a common issue in alkene syntheses .
What advanced spectroscopic techniques are recommended for resolving ambiguities in the structural elucidation of this compound?
Methodological Answer:
Structural confirmation requires multimodal characterization:
- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling patterns and assigns protons/carbons in the butoxy and methylphenyl groups. For example, HMBC can confirm connectivity between the propene moiety and the aromatic ring .
- X-ray crystallography : Provides definitive stereochemical data if single crystals are obtainable. Related compounds, such as 3-(4-n-Butylphenyl)-1-propene, have been structurally validated this way .
- High-resolution mass spectrometry (HRMS) : Differentiates between isomers (e.g., allyl vs. propenyl positioning) via exact mass analysis .
How do substituent effects (e.g., butoxy vs. methoxy groups) influence the physicochemical properties of aryl-propenyl derivatives?
Methodological Answer:
Substituents alter electronic and steric profiles, impacting reactivity and stability:
- Boiling point/density : Compare with analogs like 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene (boiling point: 241.1°C, density: 0.925 g/cm³) . The bulkier butoxy group may reduce volatility but increase lipophilicity.
- Electronic effects : Methoxy groups are electron-donating, whereas butoxy groups introduce steric hindrance. Use Hammett constants (σ) to predict regioselectivity in electrophilic substitutions.
- Solubility : LogP calculations (via computational tools like ChemAxon) can guide solvent selection for recrystallization .
What analytical strategies are effective for quantifying trace impurities in this compound?
Methodological Answer:
Impurity profiling requires sensitive and selective methods:
- GC-MS with derivatization : Detect low-abundance aldehydes or ketones (common byproducts) by derivatizing with BSTFA or PFBHA .
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water) to separate isomers or oxidation products. For example, ethylparaben and propylparaben were resolved using similar methods .
- ICP-MS : Screen for metal residues (e.g., Pd from catalysts) at ppm levels .
How can computational modeling address mechanistic uncertainties in the synthesis of this compound?
Methodological Answer:
Density functional theory (DFT) simulations provide insights into reaction pathways:
- Transition-state analysis : Identify energy barriers for key steps, such as the elimination of water in acid-catalyzed dehydrations .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for optimizing yield in polar aprotic solvents.
- Non-covalent interactions : Analyze π-stacking or van der Waals forces in intermediates using NCI plots .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Refer to safety data for structurally similar compounds (e.g., 3-(3-Methoxyphenyl)-2-methyl-1-propene):
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store under nitrogen at –20°C to prevent peroxide formation in the propene group.
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous washes, which may disperse volatile components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
